molecular formula C15H17NO2S B3609930 2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE

2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE

Cat. No.: B3609930
M. Wt: 275.4 g/mol
InChI Key: OHHSPLIUPZHFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE is a complex organic compound with a unique structure that includes a pyrrolizine ring fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable cyclohexanone derivative with an ethylsulfanyl-substituted pyrrole. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-ACETYL-1-PYRROLINE: A related compound known for its aroma and presence in aromatic rice varieties.

    2-ACETYL-1-THIAZOLINE: Another sulfur-containing compound with similar structural features.

Uniqueness

2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE is unique due to its fused ring structure and the presence of both acetyl and ethylsulfanyl groups. These features confer distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-acetyl-3-ethylsulfanyl-5,6,7,8-tetrahydropyrrolo[1,2-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-19-14-12-8-10-6-4-5-7-11(10)16(12)15(18)13(14)9(2)17/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHSPLIUPZHFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=O)N2C1=CC3=C2CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE
Reactant of Route 2
2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE
Reactant of Route 3
2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE
Reactant of Route 4
2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE
Reactant of Route 5
2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE
Reactant of Route 6
2-ACETYL-1-(ETHYLSULFANYL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZIN-3-ONE

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